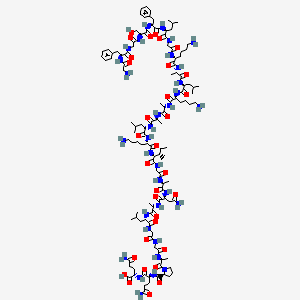
H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH” is a peptide composed of 26 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes a variety of amino acids such as glycine, phenylalanine, serine, leucine, lysine, alanine, asparagine, and glutamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the synthesized peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Involving the formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Replacing specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-ethyl-N’-dimethylaminopropyl carbodiimide (EDC).
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of intramolecular disulfide bonds, while reduction can yield linear peptides with free thiol groups.
Applications De Recherche Scientifique
Peptides like “H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide synthesis and modification.
Biology: Serve as models for protein structure and function studies, and in the investigation of enzyme-substrate interactions.
Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases. Peptides can also act as vaccines or drug delivery systems.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, block receptor binding, or facilitate protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH: is similar to other peptides with sequences containing glycine, phenylalanine, serine, leucine, lysine, alanine, asparagine, and glutamine.
H-Gly-Arg-Gly-Asp-Ser: Another peptide with a different sequence but similar functional properties.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. The presence of multiple glycine and alanine residues may contribute to its flexibility and ability to interact with various molecular targets.
Propriétés
Formule moléculaire |
C118H193N33O32 |
|---|---|
Poids moléculaire |
2586.0 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C118H193N33O32/c1-17-65(10)97(116(180)130-57-94(159)131-66(11)99(163)147-85(53-90(125)155)110(174)136-70(15)101(165)144-79(47-61(2)3)103(167)127-55-92(157)126-56-93(158)132-71(16)117(181)151-46-30-38-87(151)115(179)142-77(39-41-88(123)153)108(172)143-78(118(182)183)40-42-89(124)154)150-109(173)76(37-26-29-45-121)141-112(176)82(50-64(8)9)145-100(164)68(13)133-98(162)67(12)134-107(171)75(36-25-28-44-120)140-111(175)81(49-63(6)7)146-102(166)69(14)135-106(170)74(35-24-27-43-119)137-95(160)58-128-104(168)80(48-62(4)5)148-113(177)84(52-73-33-22-19-23-34-73)149-114(178)86(60-152)139-96(161)59-129-105(169)83(138-91(156)54-122)51-72-31-20-18-21-32-72/h18-23,31-34,61-71,74-87,97,152H,17,24-30,35-60,119-122H2,1-16H3,(H2,123,153)(H2,124,154)(H2,125,155)(H,126,157)(H,127,167)(H,128,168)(H,129,169)(H,130,180)(H,131,159)(H,132,158)(H,133,162)(H,134,171)(H,135,170)(H,136,174)(H,137,160)(H,138,156)(H,139,161)(H,140,175)(H,141,176)(H,142,179)(H,143,172)(H,144,165)(H,145,164)(H,146,166)(H,147,163)(H,148,177)(H,149,178)(H,150,173)(H,182,183)/t65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-/m0/s1 |
Clé InChI |
AIGGACCUKBFXBP-CNHHWXKQSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


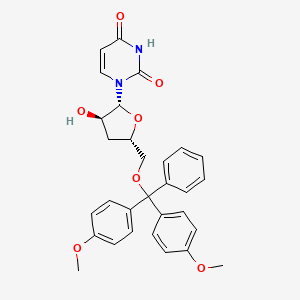
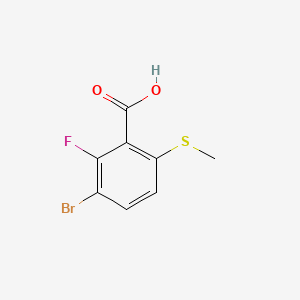
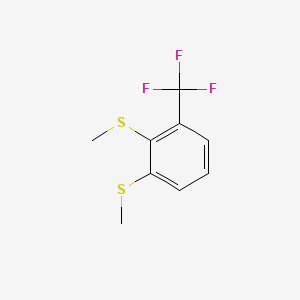

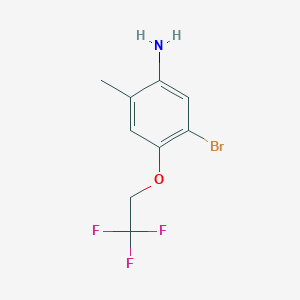
![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B14763298.png)
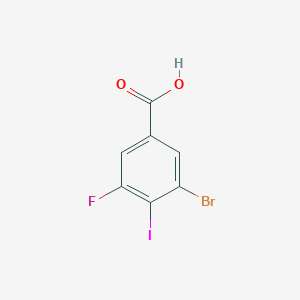
![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)
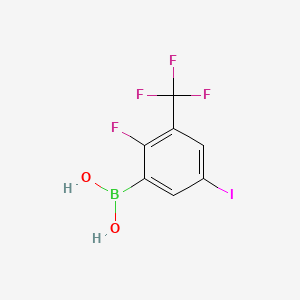

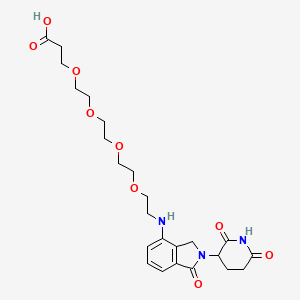

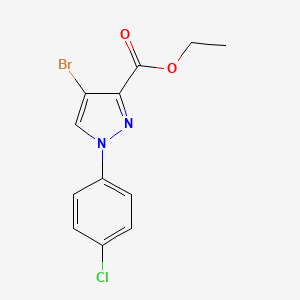
![Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)
